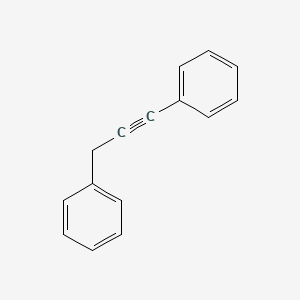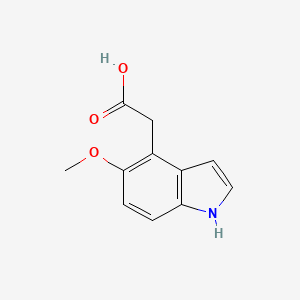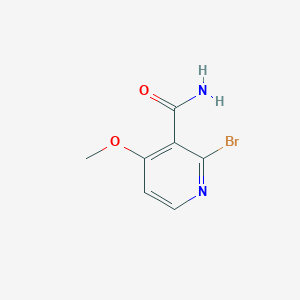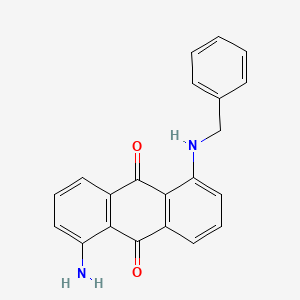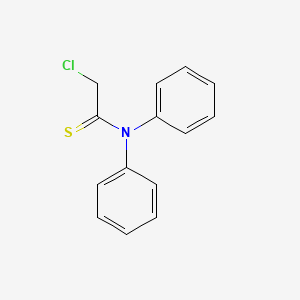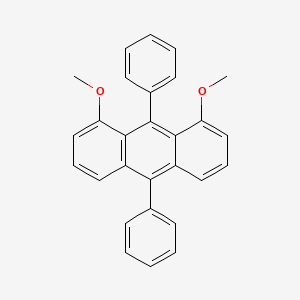
1,8-Dimethoxy-9,10-diphenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethoxy-9,10-diphenylanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems. This compound, with its unique substitution pattern, exhibits distinct optical and electronic properties that are of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dimethoxy-9,10-diphenylanthracene can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the bromination of anthracene followed by a Suzuki coupling reaction with phenylboronic acid. The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) and carried out in an inert atmosphere . The crude product is then purified using column chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dimethoxy-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes.
Applications De Recherche Scientifique
1,8-Dimethoxy-9,10-diphenylanthracene has several scientific research applications:
Chemistry: Used as a chromophore in photophysical studies and as a sensitizer in photon upconversion systems.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1,8-Dimethoxy-9,10-diphenylanthracene primarily involves its photophysical properties. The compound can absorb light and transfer energy through triplet-triplet annihilation, a process that is crucial for photon upconversion . This mechanism involves the transfer of triplet excitons between molecules, leading to the emission of higher-energy photons.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its use in chemiluminescence and OLEDs.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in similar applications.
1,8-Dimethoxyanthracene: Another derivative with distinct photophysical properties.
Uniqueness
1,8-Dimethoxy-9,10-diphenylanthracene stands out due to its specific substitution pattern, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring precise control over photophysical behavior, such as in advanced optoelectronic devices and photon upconversion systems .
Propriétés
Numéro CAS |
80034-49-7 |
|---|---|
Formule moléculaire |
C28H22O2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1,8-dimethoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C28H22O2/c1-29-23-17-9-15-21-25(19-11-5-3-6-12-19)22-16-10-18-24(30-2)28(22)26(27(21)23)20-13-7-4-8-14-20/h3-18H,1-2H3 |
Clé InChI |
XPYFGBJIJSCWOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=C3C(=C2C4=CC=CC=C4)C=CC=C3OC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


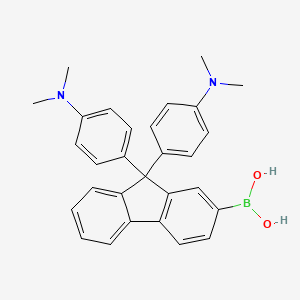
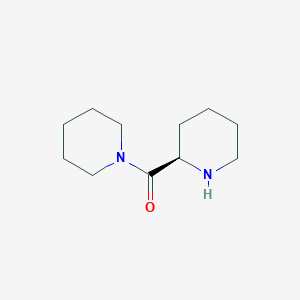
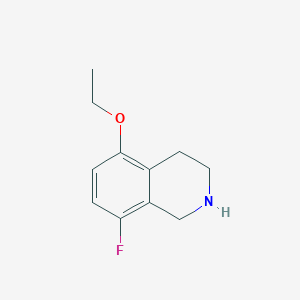

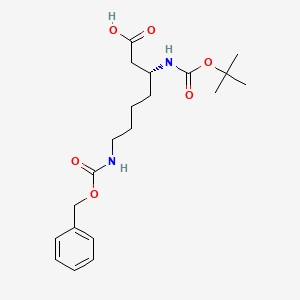
![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
